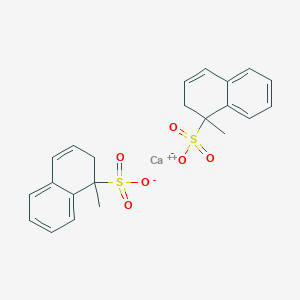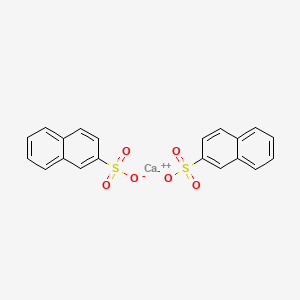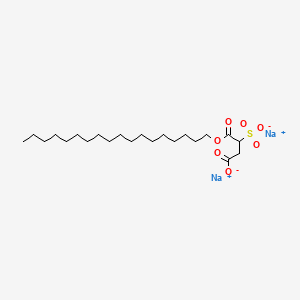
Calcium bis(1-methylnaphthalenesulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium bis[1-methylnaphthalenesulfonate] is a chemical compound with the molecular formula C22H22CaO6S2 It is known for its unique properties and applications in various fields such as chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Calcium bis[1-methylnaphthalenesulfonate] typically involves the reaction of calcium salts with 1-methylnaphthalenesulfonic acid. One common method includes dissolving calcium chloride in water and then adding 1-methylnaphthalenesulfonic acid under controlled conditions. The reaction mixture is stirred and heated to facilitate the formation of the desired compound. The product is then isolated through filtration and purified by recrystallization.
Industrial Production Methods: In industrial settings, the production of Calcium bis[1-methylnaphthalenesulfonate] may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature, pH, and concentration, are carefully monitored to ensure high yield and purity of the final product. The compound is then subjected to various purification processes, including filtration, centrifugation, and drying, to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions: Calcium bis[1-methylnaphthalenesulfonate] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonate derivatives.
Reduction: Reduction reactions may lead to the formation of different calcium sulfonate complexes.
Substitution: The sulfonate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonate groups under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate esters, while reduction can produce calcium sulfonate complexes with varying degrees of substitution.
Scientific Research Applications
Calcium bis[1-methylnaphthalenesulfonate] has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential role in biological systems, particularly in calcium signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a calcium supplement.
Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Calcium bis[1-methylnaphthalenesulfonate] involves its interaction with calcium-binding proteins and enzymes. The compound can modulate calcium ion concentrations in biological systems, affecting various cellular processes such as signal transduction, muscle contraction, and enzyme activity. The molecular targets include calcium channels and transporters, which play a crucial role in maintaining cellular calcium homeostasis.
Comparison with Similar Compounds
Calcium phosphate: Known for its use in bone regeneration and dental applications.
Calcium carbonate: Commonly used as a dietary supplement and antacid.
Calcium sulfate: Used in construction materials and as a coagulant in food processing.
Uniqueness: Calcium bis[1-methylnaphthalenesulfonate] is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other calcium compounds
Properties
CAS No. |
93951-48-5 |
|---|---|
Molecular Formula |
C22H22CaO6S2 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
calcium;1-methyl-2H-naphthalene-1-sulfonate |
InChI |
InChI=1S/2C11H12O3S.Ca/c2*1-11(15(12,13)14)8-4-6-9-5-2-3-7-10(9)11;/h2*2-7H,8H2,1H3,(H,12,13,14);/q;;+2/p-2 |
InChI Key |
ZRYTVEIOPHVLIB-UHFFFAOYSA-L |
Canonical SMILES |
CC1(CC=CC2=CC=CC=C21)S(=O)(=O)[O-].CC1(CC=CC2=CC=CC=C21)S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















